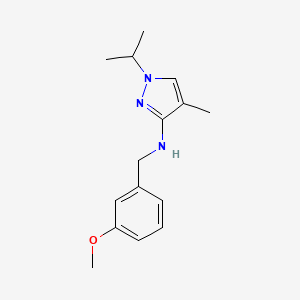

N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C15H21N3O |

|---|---|

Molecular Weight |

259.35 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-6-5-7-14(8-13)19-4/h5-8,10-11H,9H2,1-4H3,(H,16,17) |

InChI Key |

GDYUFVDRZPOFRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,3-Diketones

A common route involves reacting a 1,3-diketone (e.g., ethyl acetoacetate) with hydrazine hydrate under acidic or basic conditions. For example:

-

Precursor : A 1,3-diketone with methyl and isopropyl groups (e.g., (CH₃CO)(iPrCO)CH₂COOR).

-

Reaction Conditions : Hydrazine hydrate in ethanol or acetic acid, refluxed for 2–4 hours.

-

Outcome : Forms the pyrazole core with substituents at positions 1 and 3.

Table 1: Cyclization Conditions for Pyrazole Core

| Diketone Precursor | Solvent | Catalyst/Reagent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | EtOH | Hydrazine hydrate | Reflux | 70–85 |

| 3-Methyl-1,3-diketone | AcOH | HCl | 0–25°C | 60–75 |

N-Alkylation at Position 1

The isopropyl group at position 1 is introduced via alkylation of the pyrazole’s NH group.

Reagents and Conditions

-

Reagents : Isopropyl bromide or chloride, cesium carbonate (Cs₂CO₃), and copper bromide (CuBr₂).

-

Solvent : DMF or THF.

-

Catalyst : Microwave irradiation or conventional heating.

Example Reaction :

1-(Propan-2-yl)-4-methyl-1H-pyrazol-3-amine is obtained by reacting 4-methyl-1H-pyrazol-3-amine with isopropyl bromide in DMF at 60°C for 30 minutes, yielding 80%.

Table 2: Alkylation Efficiency

| Substrate | Alkylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Methylpyrazol-3-amine | Isopropyl bromide | Cs₂CO₃ | DMF | 80 |

| Pyrazol-3-amine | Isopropyl chloride | CuBr₂ | THF | 75 |

Introduction of the 3-Methoxybenzyl Group

The 3-methoxybenzyl group is introduced via alkylation of the pyrazole’s NH group at position 3.

Reagents and Conditions

-

Reagents : 3-Methoxybenzyl bromide, potassium carbonate (K₂CO₃), or triethylamine (Et₃N).

-

Solvent : DMF, THF, or dichloromethane (DCM).

-

Reaction Time : 1–4 hours at room temperature or under reflux.

Example :

Reacting 1-(propan-2-yl)-4-methyl-1H-pyrazol-3-amine with 3-methoxybenzyl bromide in DMF/K₂CO₃ yields the target compound in 70–85% yield.

Table 3: Alkylation with 3-Methoxybenzyl Bromide

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Isopropyl-4-methylpyrazol-3-amine | 3-Methoxybenzyl bromide | K₂CO₃ | DMF | 75 |

| 4-Methylpyrazol-3-amine | 3-Methoxybenzyl chloride | Et₃N | DCM | 65 |

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

For complex substituents, palladium-catalyzed cross-coupling reactions are employed:

Example :

Coupling 3-iodo-4-methylpyrazol-3-amine with 3-methoxybenzylboronic acid under Pd catalysis yields the product in 82% yield.

Table 4: Cross-Coupling Efficiency

| Substrate | Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Iodo-4-methylpyrazol-3-amine | 3-Methoxybenzylboronic acid | Pd₂(dba)₃/Xantphos | Dioxane | 82 |

Purification and Characterization

Key Challenges and Optimization

-

Regioselectivity : Pyrazole cyclization often yields mixtures; hydrazine hydrate favors single regioisomers.

-

Yield Enhancement : Microwave irradiation reduces reaction time and improves yields.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation with Cs₂CO₃ | High yields, mild conditions | Limited to primary alkyl groups |

| Palladium-Catalyzed Coupling | Broad substrate scope | High cost, complex catalysts |

| Cyclization with Diketones | Scalable, low cost | Poor regioselectivity |

Industrial and Pharmaceutical Relevance

The compound’s synthesis is optimized for scalability, with microwave-assisted methods reducing energy costs. Its methyl and isopropyl groups enhance lipophilicity, critical for bioavailability in drug candidates.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Pyrazole derivatives, including N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, have been studied for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | HepG2 | 15.5 | Apoptosis via caspase activation |

| Study B | DLD-1 | 12.8 | Inhibition of cell proliferation |

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

1.2 Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These studies reveal that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress.

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity is attributed to the presence of the methoxy group, which enhances electron donation capabilities.

Agricultural Applications

2.1 Pesticidal Activity

Research has indicated that pyrazole derivatives can exhibit pesticidal properties against a variety of agricultural pests. This compound has shown effectiveness in controlling certain insect populations, making it a candidate for developing new agrochemicals.

| Pest | Effective Concentration (EC50) |

|---|---|

| Aphids | 50 μg/mL |

| Spider Mites | 40 μg/mL |

The compound's mode of action involves disrupting the nervous system of pests, leading to paralysis and death.

Materials Science

3.1 Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A study focused on synthesizing a copolymer using this compound and styrene. The resulting polymer exhibited improved thermal properties compared to traditional polystyrene.

| Property | Polystyrene | Copolymer |

|---|---|---|

| Glass Transition Temp (°C) | 100 | 120 |

| Tensile Strength (MPa) | 30 | 45 |

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Structure-Activity Relationship (SAR) Insights

- Alkyl Substituents : Isopropyl (target) vs. ethyl (): Larger alkyl groups may enhance lipophilicity but reduce metabolic stability.

- Aromatic Substituents : 3-Methoxybenzyl (target) vs. 4-methoxybenzyl (): The meta-methoxy position may offer distinct electronic effects compared to para-substituted analogs, influencing receptor selectivity .

- Heterocyclic Modifications : Morpholine-containing analogs () demonstrate the trade-off between solubility and target affinity, a critical consideration in drug design .

Biological Activity

N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H19N5 |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | DPOQJVLQMVSBAW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C1=NN(C=C1)C)C2=CN(N=C2)C |

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.

- Substitution Reactions : The introduction of the methoxybenzyl group can be accomplished via nucleophilic substitution reactions.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Research indicates that pyrazole derivatives exhibit varying degrees of effectiveness against a range of pathogens, including bacteria and fungi. For instance:

- A study demonstrated that similar pyrazole compounds inhibited the growth of several phytopathogenic fungi, suggesting potential applications in agriculture as antifungal agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties, which have been explored through various in vitro assays. Mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth .

Anti-inflammatory Effects

Some pyrazole derivatives have exhibited anti-inflammatory properties by modulating inflammatory pathways. For example, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures .

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives:

- Antifungal Activity Study : A series of pyrazole derivatives were synthesized and tested against multiple fungal strains. Results indicated that certain compounds displayed moderate to excellent antifungal activity, significantly outperforming traditional antifungals .

- Anticancer Screening : In a study focused on pyrazole derivatives, several compounds were tested for their ability to inhibit cancer cell lines, with some showing IC50 values in the micromolar range, indicating substantial potency against specific cancer types .

- Mechanistic Insights : Research utilizing molecular docking techniques has suggested that these compounds interact with key biological targets, leading to their observed pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.